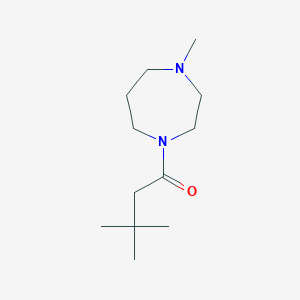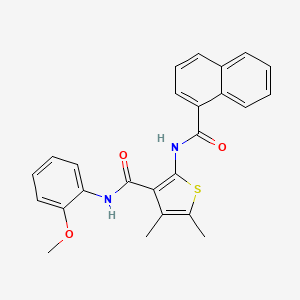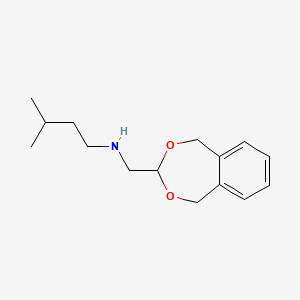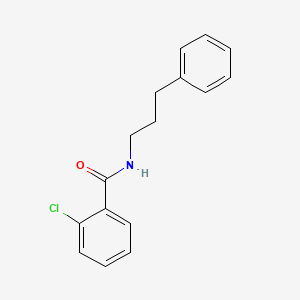
1-(3,3-dimethylbutanoyl)-4-methyl-1,4-diazepane
Übersicht
Beschreibung
1-(3,3-dimethylbutanoyl)-4-methyl-1,4-diazepane, also known as DMMDA, is a synthetic compound that belongs to the class of psychoactive substances. It is a member of the phenethylamine and amphetamine chemical families and has been found to have potential applications in scientific research.
Wirkmechanismus
The exact mechanism of action of 1-(3,3-dimethylbutanoyl)-4-methyl-1,4-diazepane is not well understood, but it is believed to act as a serotonin receptor agonist, with a particular affinity for the 5-HT2A receptor. This receptor is known to play a role in the regulation of mood, perception, and cognition, which may explain the psychoactive effects of 1-(3,3-dimethylbutanoyl)-4-methyl-1,4-diazepane.
Biochemical and Physiological Effects:
1-(3,3-dimethylbutanoyl)-4-methyl-1,4-diazepane has been found to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been shown to affect levels of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3,3-dimethylbutanoyl)-4-methyl-1,4-diazepane in lab experiments is its similarity to other psychoactive compounds, which allows researchers to study the mechanisms of action of these substances. However, its psychoactive effects may also pose a limitation, as they may interfere with the interpretation of experimental results.
Zukünftige Richtungen
Further research is needed to fully understand the mechanism of action of 1-(3,3-dimethylbutanoyl)-4-methyl-1,4-diazepane and its potential applications in scientific research. Possible future directions include studying its effects on different neurotransmitter systems, investigating its potential as a therapeutic agent for certain psychiatric disorders, and exploring its potential for use in drug development.
Wissenschaftliche Forschungsanwendungen
1-(3,3-dimethylbutanoyl)-4-methyl-1,4-diazepane has been found to have potential applications in scientific research, particularly in the study of the central nervous system. It has been shown to have psychoactive effects similar to those of other phenethylamine and amphetamine compounds, making it a useful tool for studying the mechanisms of action of these substances.
Eigenschaften
IUPAC Name |
3,3-dimethyl-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-12(2,3)10-11(15)14-7-5-6-13(4)8-9-14/h5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJDSCXHNGYGDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCCN(CC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[5-({2-[(2,6-dichlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-fluorobenzamide](/img/structure/B4651200.png)




![4-{[3-(4-methoxy-3,5-dimethylbenzoyl)-1-piperidinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4651261.png)
![2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4651267.png)
![5-butyl-7-methyl-2-pyridin-3-yl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4651272.png)
![3-({[3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4651280.png)
![N-(4-ethoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4651289.png)
![methyl 3-{[(2-fluorobenzyl)sulfonyl]amino}benzoate](/img/structure/B4651298.png)


